2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone

Regioisomerism Physicochemical Properties Petroleum Markers

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5) is a synthetic organic compound belonging to the 1,4-dihydroxyanthraquinone (quinizarin) family. It is characterized by a 2-butoxyethylamino substituent and two hydroxyl groups at the 1 and 4 positions of the anthracene-9,10-dione core.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 94313-76-5
Cat. No. B12668865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone
CAS94313-76-5
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3
InChIKeyRWOKTCVFQFPYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5): A Specialized 2-Substituted Anthraquinone for Solvent-Based Marking and Dye Applications


2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5) is a synthetic organic compound belonging to the 1,4-dihydroxyanthraquinone (quinizarin) family . It is characterized by a 2-butoxyethylamino substituent and two hydroxyl groups at the 1 and 4 positions of the anthracene-9,10-dione core . This compound is classified within the Fillers, Dyes, and Indicators group and has a molecular formula of C20H21NO5 with a molecular weight of 355.38 g/mol [1]. Unlike common 1,4-disubstituted anthraquinone disperse dyes, its 2-amino substitution pattern is structurally distinct and is specifically cited in patent literature for utility as a petroleum fuel marker and tagging compound [2].

Why Generic Substitution Fails for 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone (CAS 94313-76-5)


Generic substitution within the 2-amino-1,4-dihydroxyanthraquinone class is not feasible without compromising application-specific performance. The exact length and ether composition of the alkoxyalkylamino side chain, as well as the regiospecificity of the substitution, directly govern critical physicochemical properties such as boiling point, density, hydrogen-bonding capacity, and lipophilicity . These properties, in turn, dictate the compound's solubility in organic solvents, its detection sensitivity as a petroleum marker, and its overall stability in hydrocarbon media. Replacing this compound with a shorter-chain analog like a methoxyethyl derivative or a regioisomer with a different number of hydroxyl groups would alter these parameters, potentially leading to insufficient solubility, crystallization in fuel systems, or failure to meet validated detection protocols as defined in original patent filings [1].

Quantitative Differentiation Guide for 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone vs. Closest Analogs


Regioisomeric Differentiation vs. 1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone (CAS 94313-83-4)

The target 2-amino-1,4-dihydroxy compound exhibits a significantly higher boiling point (582.6°C) and density (1.344 g/cm³) compared to its 1-amino-4-hydroxy regioisomer (b.p. 559.3°C, density 1.277 g/cm³) . It also possesses three hydrogen-bond donors versus two, indicating a greater capacity for intermolecular interactions .

Regioisomerism Physicochemical Properties Petroleum Markers

Enhanced Lipophilicity (LogP) Over Shorter-Chain Alkoxyethyl Analogs

The target compound, with its butoxyethyl chain, has a calculated LogP of 3.17, which is significantly higher than the corresponding value for the methoxyethyl analog, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]anthraquinone (CAS 62418-35-3). A higher LogP correlates with superior solubility in non-polar organic solvents, a critical requirement for petroleum-based fuel markers and solvent dyes .

Lipophilicity Solubility Dye Chemistry

Validated Utility as a Dual-Function Petroleum Tagging Compound (Dye and Marker)

This compound is specifically enumerated as a 'tagging compound' in U.S. Patents 4,764,474 and 4,735,631, where it functions as both a visible dye and an extractable marker for petroleum fuels at concentrations of 1-15 ppm [1][2]. While numerous 2-amino-1,4-dihydroxyanthraquinones are described generically, the butoxyethylamino derivative is one of only a few specifically named examples, distinguishing it from other alkylamino analogs whose primary utility may lie in textile dyeing rather than fuel marking.

Petroleum Markers Fuel Dyes Patent Validity

Distinct Substitution Pattern vs. Isomeric Disperse Red 91 (C.I. 60753)

This compound is a 2-amino-1,4-dihydroxyanthraquinone, while Disperse Red 91 (CAS 34231-26-0. same molecular formula C20H21NO5) is a 1-amino-4-hydroxy-2-alkoxyanthraquinone [1]. This fundamental regioisomeric difference results in Divergent primary applications: the former is validated for petroleum marking, whereas the latter is a commercial textile disperse dye for polyester .

Isomerism Dye Application Substitution Pattern

Optimal Application Scenarios for 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone Based on Quantitative Evidence


Forensic and Commercial Marking of Petroleum-Based Fuels

This is the primary validated application scenario. The compound is explicitly designed and patented as a dual-function marker and dye for gasoline, heating oil, and other water-immiscible fuels. Its high boiling point (582.6°C) and density (1.344 g/cm³) ensure it remains stable and dissolved in the fuel matrix, while its specific LogP (3.17) guarantees adequate solubility. It is deployed at low ppm levels (1-15 ppm) to authenticate fuel and detect adulteration, a use case supported by its specific enumeration in U.S. Patents 4,764,474 and 4,735,631 [1].

Development of Solvent-Soluble Anthraquinone Dyes for Non-Textile Substrates

Given its enhanced lipophilicity relative to shorter-chain analogs, this compound is a superior candidate for coloring non-polar materials such as waxes, oils, and certain plastics. Procurement for these applications should be prioritized over using a more polar methoxyethyl or hydroxyethyl analog, which may exhibit poor solubility or migration issues in these media [1].

Reference Standard for Regioisomeric Purity in Anthraquinone Synthesis

The distinct physicochemical profile of this 2-amino-1,4-dihydroxy isomer (b.p. 582.6°C) versus its 1-amino-4-hydroxy isomer (b.p. 559.3°C) makes it an excellent reference standard for analytical method development. Researchers developing HPLC or GC methods to separate and quantify anthraquinone regioisomers can use these significant boiling point and polarity differences as a basis for method optimization .

Investigative Research on Anthraquinone-Protein Interactions

The compound's three hydrogen-bond donor sites and six acceptor sites, a feature distinguishing it from mono-hydroxy analogs, suggest a higher potential for specific bio-molecular interactions. This makes it a candidate for fundamental research into the mechanisms of anthraquinone-based enzyme inhibition or DNA intercalation, where the precise hydrogen-bonding network is a key determinant of activity .

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